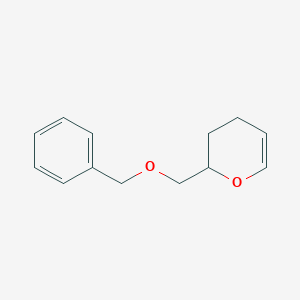

2-(benzyloxymethyl)-3,4-dihydro-2H-pyran

Description

Overview of Benzyl (B1604629) Ethers as Protecting Groups within Pyran Systems

In the multistep synthesis of complex molecules like carbohydrates, which often feature pyranose rings, the use of protecting groups is essential. Protecting groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. pearson.com The benzyl (Bn) ether is one of the most widely used "permanent" protecting groups for hydroxyl functions, prized for its robustness and reliability. wiley-vch.de

Benzyl ethers are particularly valuable in carbohydrate chemistry, where pyran systems are ubiquitous. nih.govrsc.org Their stability under a wide range of reaction conditions, including both acidic and basic media, allows for extensive synthetic manipulations on other parts of the carbohydrate scaffold. wiley-vch.deorganic-chemistry.org This is a distinct advantage over other acid-labile ether protecting groups like tetrahydropyranyl (THP) or methoxymethyl (MOM) ethers. uwindsor.ca

The formation of benzyl ethers is typically achieved through the Williamson ether synthesis, where an alcohol is deprotonated with a base (e.g., sodium hydride) and the resulting alkoxide reacts with a benzyl halide. pearson.comorganic-chemistry.org Milder conditions using bases like silver oxide (Ag₂O) can be employed for selective protection. organic-chemistry.org

The removal, or deprotection, of benzyl ethers is most commonly accomplished via catalytic hydrogenation. jk-sci.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas, yielding the free alcohol and toluene (B28343) as a byproduct. organic-chemistry.orgjk-sci.com This deprotection method is exceptionally mild and chemoselective, generally leaving other functional groups such as esters and amides intact. However, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes or alkynes. uwindsor.ca Alternative deprotection methods include dissolving metal reductions (e.g., Birch reduction) or oxidative cleavage. wiley-vch.deorganic-chemistry.orguwindsor.ca

Within pyran systems, the steric and electronic properties of benzyl ethers at specific positions can influence the stereochemical outcome of reactions, such as glycosylations, which are critical for the synthesis of oligosaccharides. nih.gov

| Property | Description | Reference |

|---|---|---|

| Stability | Stable to strongly acidic and basic conditions, many oxidizing and reducing agents. | wiley-vch.deorganic-chemistry.org |

| Formation | Typically via Williamson ether synthesis (e.g., NaH, Benzyl Bromide). | organic-chemistry.org |

| Cleavage (Deprotection) | Most commonly by catalytic hydrogenation (H₂, Pd/C). Also by dissolving metal reduction or oxidation. | organic-chemistry.orgjk-sci.com |

| Orthogonality | Can be removed under conditions that leave many other protecting groups (e.g., silyl (B83357) ethers, acetals) intact. | uwindsor.ca |

Research Trajectories and Academic Importance of 2-(benzyloxymethyl)-3,4-dihydro-2H-pyran Analogues

The compound this compound and its analogues are not typically final target molecules but rather serve as crucial intermediates in synthetic organic chemistry. Their academic and industrial importance stems from their utility as versatile building blocks for constructing more complex, often biologically active, molecules. evitachem.comgoogle.com Research involving these analogues generally follows trajectories aimed at drug discovery and the total synthesis of natural products.

The dihydropyran portion of the molecule provides a conformationally constrained scaffold that can be further functionalized. For example, the double bond can undergo various transformations such as epoxidation, dihydroxylation, or hydrogenation. The ether linkage can be cleaved to reveal a diol, providing further handles for synthetic elaboration. This makes dihydropyran-based structures valuable in creating molecular diversity. nih.gov

Analogues of this compound have been utilized as intermediates in the synthesis of pharmaceuticals, dyes, and crop protection agents. google.com For instance, related dihydropyran structures, such as 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids, have been investigated as potent leukotriene antagonists for potential asthma therapies. nih.gov Furthermore, complex fused pyran systems and dihydropyranopyran derivatives have demonstrated significant anti-proliferative activity against cancer cell lines, highlighting the therapeutic potential of molecules derived from this scaffold. nih.govresearchgate.net

A key research application is in the synthesis of C-glycosides, which are carbohydrate analogues where the anomeric oxygen is replaced by a carbon atom. These compounds are more stable to enzymatic hydrolysis and are therefore of great interest as therapeutic agents. The this compound scaffold can serve as a precursor to the pyran ring found in these C-glycoside targets. The benzyl ether protects the hydroxymethyl group during the necessary synthetic transformations. A related compound, (2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-ol, is explicitly noted for its role as an intermediate in synthesizing more complex molecules for drug development and biochemical research. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15-13/h1-3,5-7,9,13H,4,8,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYFHVWBJDKUTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC=C1)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxymethyl 3,4 Dihydro 2h Pyran and Its Derivatives

Strategies for the Construction of the Dihydropyran Ring System

The formation of the dihydropyran ring can be achieved through various intramolecular cyclization reactions. These strategies often involve the formation of a key carbon-oxygen bond to close the six-membered ring. The choice of methodology depends on the desired substitution pattern and stereochemistry of the final product.

Cyclization Reactions in the Synthesis of Dihydropyrans

A range of powerful cyclization reactions have been employed for the synthesis of dihydropyrans. These methods offer diverse pathways to access this important heterocyclic core.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic olefins, including dihydropyrans. This reaction, often catalyzed by ruthenium complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile olefin, such as ethylene. For the synthesis of 2-substituted dihydropyrans, an appropriately substituted diene precursor is required. For instance, the RCM of an acyclic ether containing two terminal double bonds can lead to the formation of a dihydropyran ring.

In a related approach, a sequence of olefin metathesis followed by double bond migration can transform allyl ethers into cyclic enol ethers. organic-chemistry.org Ruthenium carbene complexes, such as the first and second-generation Grubbs' catalysts, can be activated with hydride sources like sodium hydride (NaH) or sodium borohydride (B1222165) (NaBH4) to catalyze this isomerization. organic-chemistry.org

A study on the RCM of carbohydrate-derived α-alkoxyacrylates demonstrated the efficient synthesis of functionalized dihydropyrans. ru.nl For example, the cyclization of precursors with a benzyloxy substituent could conceptually lead to derivatives of the target compound.

Table 1: Examples of Ring-Closing Metathesis for Dihydropyran Synthesis

| Catalyst | Substrate Type | Product Type | Yield (%) | Reference |

| Grubbs' 2nd Gen. | Carbohydrate-derived α-alkoxyacrylate | Functionalized dihydropyran | High | ru.nl |

| Grubbs' 1st/2nd Gen. + NaH/NaBH4 | Allyl ether | Cyclic enol ether | - | organic-chemistry.org |

The table is populated with representative data and may not reflect the full scope of each study.

The intramolecular carbonyl-ene reaction provides another route to functionalized dihydropyrans. This reaction involves the addition of an enolizable olefin to a carbonyl group, forming a new carbon-carbon bond and a hydroxyl group. For the synthesis of dihydropyrans, the reacting components are tethered within the same molecule.

Research has shown that the carbonyl ene reaction of 2-methylenetetrahydropyrans can yield β-hydroxydihydropyrans under mild conditions and in very good yields. organic-chemistry.org This methodology allows for the direct introduction of an oxygen heterocycle into a molecular framework. organic-chemistry.org While a direct synthesis of 2-(benzyloxymethyl)-3,4-dihydro-2H-pyran via this method is not explicitly detailed in the reviewed literature, the general principle could be applied to a suitably designed precursor.

The hetero-Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered heterocycles. In the context of dihydropyran synthesis, an electron-rich dienophile reacts with an α,β-unsaturated carbonyl compound (a 1-oxadiene). This reaction can be highly regio- and stereoselective, making it a valuable tool in organic synthesis. nih.gov

The synthesis of various 3,4-dihydro-2H-pyrans has been achieved through the hetero-Diels-Alder reaction of functionalized α,β-unsaturated carbonyl compounds with dienophiles like N-vinyl-2-oxazolidinone. nih.gov These reactions can proceed with high diastereoselectivity. nih.gov Furthermore, C2-symmetric bis(oxazoline)-Cu(II) complexes have been shown to catalyze the inverse electron demand hetero-Diels-Alder reaction between α,β-unsaturated carbonyl compounds and electron-rich olefins, affording dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org

Table 2: Examples of Hetero-Diels-Alder Reactions for Dihydropyran Synthesis

| Catalyst/Conditions | Diene | Dienophile | Product Type | Yield (%) | Reference |

| Thermal | 3-Aryl-2-benzoyl-2-propenenitriles | N-vinyl-2-oxazolidinone | 4-Aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyrans | 37-65 | nih.gov |

| C2-symmetric bis(oxazoline)-Cu(II) | α,β-Unsaturated carbonyl compounds | Electron-rich olefins | Substituted dihydropyrans | High | organic-chemistry.org |

The table is populated with representative data and may not reflect the full scope of each study.

Palladium-catalyzed reactions are versatile for the formation of carbon-carbon and carbon-heteroatom bonds. Intramolecular palladium-catalyzed cyclizations of substrates containing both a nucleophile and a leaving group or an unsaturated bond can lead to the formation of heterocyclic rings.

For instance, palladium-catalyzed cyclization of o-allylic phenols has been utilized for the synthesis of 2H-1-benzopyrans (chromenes). google.com While this leads to a fused ring system, the underlying principle of palladium-catalyzed intramolecular C-O bond formation is relevant. Tuning the reactivity of arylpalladium intermediates allows for both 5-exo and 6-endo cyclizations of alkynols, providing a divergent route to oxygen-containing heterocycles. organic-chemistry.org

A specific example of a palladium-catalyzed intramolecular cyclization leading to a dihydropyran derivative involves the reaction of a substrate containing a hydroxyl group and a diene system. The palladium catalyst facilitates the intramolecular attack of the hydroxyl group onto the diene, leading to the formation of the dihydropyran ring.

Titanocene-catalyzed reactions have emerged as a powerful method for the synthesis of complex molecules. A titanocene-catalyzed reductive domino reaction has been developed for the synthesis of gem-difluorobishomoallylic alcohols from trifluoromethyl-substituted alkenes and epoxides. organic-chemistry.org These products can then be further derivatized into diverse 6-fluoro-3,4-dihydro-2H-pyrans in a single step through a base-mediated reaction. organic-chemistry.org

This reaction proceeds via a Ti(III)-mediated radical-type epoxide ring opening, followed by an allylic defluorinative cross-coupling. nih.gov The methodology exhibits complete regioselectivity and high tolerance for various functional groups. nih.gov

Table 3: Titanocene-Catalyzed Synthesis of Fluorinated Dihydropyrans

| Catalyst | Starting Materials | Intermediate | Final Product | Reference |

| Titanocene(III) | Trifluoromethyl-substituted alkene, Epoxide | gem-Difluorobishomoallylic alcohol | 6-Fluoro-3,4-dihydro-2H-pyran | organic-chemistry.orgnih.gov |

The table is populated with representative data and may not reflect the full scope of each study.

Glycal-Based Synthetic Pathways

Glycals, which are cyclic enol ether derivatives of sugars, serve as versatile chiral building blocks for synthesizing a wide range of organic compounds, including dihydropyran derivatives. researchgate.net Their inherent reactivity and stereochemistry make them ideal starting materials for complex target molecules. researchgate.net

Utilization of Formyl Glycals as Precursors

C-2-formyl glycals are particularly useful synthons in organic chemistry. thieme-connect.de These molecules, which are a class of carbohydrates featuring an α,β-unsaturated aldehyde, can be synthesized directly from glycals via methods like the Vilsmeier-Haack reaction. thieme-connect.de The aldehyde group at the C-2 position provides a reactive handle for a variety of transformations. This functionality allows for carbon-carbon bond formation and subsequent reactions to build the desired dihydropyran skeleton. The aldehyde can be reduced to an alcohol, which can then be benzylated to install the required benzyloxymethyl moiety, followed by transformations to yield the 3,4-dihydro-2H-pyran ring system.

Oxidation of O-Benzylated/Silylated Glycals to Enones

The allylic oxidation of glycals that are protected with benzyl (B1604629) or silyl (B83357) ethers at the C-3 position is a direct route to carbohydrate-derived enones, specifically 2,3-dihydro-4H-pyran-4-ones. acs.orgelectronicsandbooks.com These enones are valuable intermediates as they contain a highly reactive α,β-unsaturated ketone system. acs.org

A notable method employs a reagent system of (diacetoxyiodo)benzene (B116549) (PIDA) and TEMPO with water to achieve a regioselective conversion of 3-O-benzylated glycals into the corresponding enones in high yields. acs.org The reaction proceeds under mild conditions and is scalable. acs.org The mechanism involves the ejection of the benzyloxy group at the C-3 position to complete the oxidation process. acs.org These enone intermediates can then be further functionalized. For instance, selective reduction of the ketone and manipulation of the double bond can lead to the formation of 2-substituted 3,4-dihydro-2H-pyrans.

| Reagent System | Catalyst | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| PIFA (2.2 equiv) | TEMPO (0.2 equiv) | CH2Cl2 | 30 min | 78 | acs.org |

Glycal-2-carboxaldehyde Reactions for Fused Heterocycles

While the primary focus is on this compound, the reactivity of related precursors like glycal-2-carboxaldehydes is noteworthy for creating more complex structures. These aldehydes can participate in annulation reactions to construct fused heterocyclic systems. researchgate.net For example, analogous reactions involving N-substituted pyrrole-2-carboxaldehydes demonstrate how an aldehyde functionality adjacent to a heterocyclic ring can undergo [4+2] annulation with various partners to build fused rings. researchgate.net Similarly, glycal-2-carboxaldehydes can be envisioned as dienophiles or precursors to dienes in cycloaddition reactions, leading to the formation of pyran-fused systems, expanding the structural diversity achievable from glycal precursors.

Installation of the Benzyloxymethyl Moiety

The introduction of the benzyloxymethyl group at the C-2 position is a critical step in the synthesis of the target molecule. This can be achieved through directed functionalization or by incorporating the moiety as part of a strategic protecting group scheme.

Directed Functionalization at the C-2 Position of Dihydropyrans

Directing a chemical transformation to the C-2 position of a pre-formed dihydropyran ring is a key synthetic strategy. The double bond in 3,4-dihydro-2H-pyran is highly reactive, and additions often yield 2-substituted tetrahydropyrans. For example, the addition of acids like HCl or HBr generates 2-halotetrahydropyrans, which can be substituted by various nucleophiles.

A patented process describes the preparation of 2-substituted 3,4-dihydro-2H-pyrans, explicitly mentioning this compound as an achievable product. google.com The synthesis involves the elimination of an alcohol from a 2-alkoxy-tetrahydropyran precursor that already contains the desired C-2 substituent. google.com This implies that the benzyloxymethyl group is introduced to the precursor molecule before the final elimination step that forms the dihydropyran double bond.

Strategic Employment of Benzyl Protecting Groups in Pyran Syntheses

Protecting groups are essential tools in organic synthesis to temporarily mask reactive functional groups. jocpr.com The benzyl (Bn) group is commonly used to protect alcohols due to its stability under a wide range of reaction conditions and its relatively straightforward removal by methods like catalytic hydrogenolysis. organic-chemistry.orgcommonorganicchemistry.com

In the context of synthesizing this compound, the benzyl group serves a dual role. It can be used as a strategic protecting group for a hydroxyl on a carbohydrate precursor, which ultimately becomes the permanent benzyloxymethyl moiety in the final product. For instance, a starting material like a D-xylopyranose or D-glucopyranose can be per-O-benzylated. nih.gov Subsequent chemical manipulations to convert the benzylated sugar into a dihydropyran can be designed to retain one of the benzyl ethers at the desired position, specifically the one attached to the exocyclic methylene (B1212753) group at C-2. This strategic use avoids a separate step for introducing the group and leverages the stability of the benzyl ether throughout the synthetic sequence. nih.gov

| Transformation | Typical Reagents | Conditions | Reference |

|---|---|---|---|

| Protection (Benzylation) | Benzyl bromide (BnBr), NaH | Anhydrous solvent (e.g., DMF, THF) | organic-chemistry.org |

| Deprotection (Debenzylation) | H2, Palladium on carbon (Pd/C) | Solvent (e.g., EtOH, EtOAc) | commonorganicchemistry.com |

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of this compound derivatives is crucial for accessing specific isomers with desired biological activities. This involves precise control over the formation of new stereocenters within the dihydropyran ring.

Control of Absolute and Relative Stereochemistry in Dihydropyran Formation

The control of both absolute and relative stereochemistry is paramount in the synthesis of complex molecules containing the dihydropyran scaffold. Diastereoselective approaches are often employed to establish the desired spatial arrangement of substituents on the ring. For instance, the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with various aldehydes in an acidic medium has been shown to produce functionalized 3,4-dihydro-2H-pyran-4-carboxamides with high diastereoselectivity. nih.gov In these reactions, only one diastereomer is typically obtained, with the trans configuration of the substituents at the C2 and C4 positions being confirmed by X-ray diffraction. nih.gov

Furthermore, the synthesis of cis-2,6-disubstituted dihydropyrans can be achieved with high diastereoselectivity through methods such as iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted tetrahydropyrans. nih.govacs.org This approach allows for the isolation of the more stable cis-isomers in enriched mixtures. nih.gov The choice of catalyst and reaction conditions plays a pivotal role in directing the stereochemical outcome, enabling the selective formation of either cis or trans products.

Enantioselective Approaches Utilizing Chiral Auxiliaries and Catalysis

Enantioselective synthesis of dihydropyran derivatives can be achieved through the use of chiral auxiliaries and asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into the reacting molecule to direct the stereochemical course of a reaction, after which they can be removed. sigmaaldrich.comresearchgate.net A variety of chiral auxiliaries, many derived from inexpensive natural sources like camphor (B46023) or pseudoephedrine, have been successfully employed in asymmetric synthesis. nih.govresearchgate.net For example, chiral oxazolidinones have proven to be highly effective auxiliaries in a range of asymmetric transformations, including aldol (B89426) reactions and Diels-Alder cycloadditions, which can be adapted for the synthesis of chiral dihydropyrans. researchgate.netresearchgate.net

Asymmetric catalysis, on the other hand, utilizes a chiral catalyst to generate an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. For instance, the inverse-electron-demand hetero-Diels-Alder reaction between α,β-unsaturated carbonyl compounds and electron-rich olefins can be catalyzed by C2-symmetric bis(oxazoline)-Cu(II) complexes to afford dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org Similarly, bifunctional catalysts have been employed in the highly enantioselective inverse-electron-demand oxa-Diels-Alder cycloaddition of β,γ-unsaturated pyrazole (B372694) amides to yield spirooxindole-pyran derivatives. rsc.org

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and environmentally benign routes to this compound and its derivatives. These approaches often involve transition metals, organocatalysts, or non-metal catalysts to promote the desired transformations.

Transition Metal Catalysis (e.g., FeCl3, Grubbs Catalysts, Cu(II))

Transition metal catalysts are widely used in the synthesis of dihydropyrans due to their ability to activate substrates and facilitate bond formation under mild conditions.

FeCl3: Iron(III) chloride is an inexpensive and environmentally friendly Lewis acid catalyst that has been effectively used in the synthesis of dihydropyrans. For example, FeCl3·6H2O catalyzes the bromocyclization of polysubstituted 2,5-hexadiene-1-ols to produce functionalized 5,6-dihydro-2H-pyrans. tandfonline.com It has also been employed in the highly diastereoselective synthesis of substituted cis-2,6-tetrahydropyrans. nih.govorganic-chemistry.org The reaction proceeds through a thermodynamic equilibration, favoring the formation of the most stable cis-isomer. nih.gov

Grubbs Catalysts: Ruthenium-based Grubbs catalysts are renowned for their utility in olefin metathesis reactions. The second-generation Grubbs catalyst has been utilized in a tandem transvinylation and ring-closing metathesis reaction to synthesize 4-(benzyloxymethyl)-3,4-dihydro-2H-pyran-2-one. This reaction demonstrates the dual activity of the Grubbs catalyst in promoting both non-metathetic and metathetic transformations.

Cu(II): Copper(II) complexes, particularly those with bis(oxazoline) ligands, are effective catalysts for the enantioselective inverse-electron-demand hetero-Diels-Alder reaction to form dihydropyrans. organic-chemistry.org Additionally, Cu(OTf)2-bisphosphine complexes have been shown to catalyze the sequential olefin migration and Prins-type cyclization of alkenols with aldehydes, yielding substituted tetrahydropyrans with excellent diastereoselectivity.

The following table summarizes the application of these transition metal catalysts in the synthesis of dihydropyran derivatives.

| Catalyst | Reaction Type | Substrates | Product | Key Features |

| FeCl3·6H2O | Bromocyclization | Polysubstituted 2,5-hexadiene-1-ols | Functionalized 5,6-dihydro-2H-pyrans | Simple and efficient method. tandfonline.com |

| FeCl3·6H2O | Cyclization/Equilibration | β-hydroxy allylic alcohol derivatives | cis-2,6-disubstituted tetrahydropyrans | High diastereoselectivity for the cis-isomer. nih.govorganic-chemistry.org |

| Grubbs Catalyst (2nd Gen) | Transvinylation/Ring-Closing Metathesis | Carboxylic acids and vinyl esters | 4-(benzyloxymethyl)-3,4-dihydro-2H-pyran-2-one | Dual catalytic activity. |

| Cu(II)-bis(oxazoline) | Hetero-Diels-Alder | α,β-unsaturated carbonyls and enol ethers | Dihydropyrans | High diastereo- and enantioselectivity. organic-chemistry.org |

| Cu(OTf)2-bisphosphine | Olefin Migration/Prins Cyclization | Alkenols and aldehydes | Substituted tetrahydropyrans | Excellent diastereoselectivity. |

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral secondary amines are effective organocatalysts for the enantioselective synthesis of functionalized dihydropyran derivatives. rsc.org These reactions often proceed through a Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde, followed by a subsequent cyclization. The use of naturally occurring biopolymers, such as sodium alginate, has also been explored for the synthesis of 4H-pyran derivatives in water, highlighting the potential for green and sustainable catalytic systems.

Non-Metal Catalysis (e.g., Molecular Iodine, TEMPO)

Non-metal catalysts provide mild and often environmentally friendly conditions for the synthesis of dihydropyrans.

Molecular Iodine: Molecular iodine has been shown to be a practical and mild catalyst for the synthesis of substituted pyrans. organic-chemistry.org These reactions can often be carried out under solvent-free conditions at ambient temperature, offering a facile and practical alternative to other methods. organic-chemistry.org

TEMPO: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable nitroxyl (B88944) radical that is widely used as a catalyst for the selective oxidation of alcohols. windows.netorganic-chemistry.org In the context of dihydropyran synthesis, TEMPO-mediated oxidation can be employed to convert primary alcohols to aldehydes, which can then undergo cyclization reactions to form the dihydropyran ring. orgsyn.org For example, the TEMPO/iodosobenzene diacetate (IBD) protocol has been used for the efficient and clean conversion of alcohols to aldehydes in the total synthesis of complex molecules containing pyran rings. orgsyn.org This methodology is characterized by its high selectivity for the oxidation of primary alcohols without over-oxidation to carboxylic acids. windows.netorgsyn.org

The following table outlines the use of these non-metal catalysts in reactions relevant to dihydropyran synthesis.

| Catalyst | Reaction Type | Substrates | Product | Key Features |

| Molecular Iodine | Cyclization | Various starting materials | Substituted pyrans | Mild, solvent-free conditions. organic-chemistry.org |

| TEMPO/IBD | Oxidation | Primary alcohols | Aldehydes (precursors to dihydropyrans) | High selectivity for primary alcohols. orgsyn.org |

Chemical Transformations and Functionalization of 2 Benzyloxymethyl 3,4 Dihydro 2h Pyran Scaffolds

Reactions Involving the Dihydropyran Double Bond

The endocyclic double bond in the 2-(benzyloxymethyl)-3,4-dihydro-2H-pyran ring is electron-rich, making it susceptible to attack by electrophiles and amenable to oxidation reactions. These transformations are fundamental in elaborating the pyran scaffold.

Electrophilic additions to the double bond of dihydropyrans proceed to introduce a variety of substituents. For instance, the addition of benzeneselenenyl chloride to 3,4-dihydro-2H-pyran in methylene (B1212753) chloride results in a mixture of the trans (65%) and cis (35%) Markownikoff adducts, specifically 2-chloro-3-phenylseleno-tetrahydropyran, under kinetic control. researchgate.net This reaction is reversible, and the adducts can further react with benzeneselenenyl chloride to yield diphenyl diselenide and 2,3-dichlorotetrahydropyran. researchgate.net The mechanism is believed to involve a seleniranium ion that opens to an oxacarbonium ion prior to the product-determining step. researchgate.net Similarly, the reaction of ethanesulfenyl chloride with 3,4-dihydro-2H-pyran at low temperatures predominantly forms the trans-2-chloro-3-ethylthiotetrahydropyran. researchgate.net

In the context of halogenation, the reaction of 5-halo-3,4-dihydro-2H-pyran with a halogen and sodium methoxide (B1231860) yields the corresponding 3,3-dihalo-2-methoxytetrahydropyran in good yield. doi.org These halogenated intermediates are valuable for further synthetic manipulations.

| Reactant | Reagent | Product(s) | Key Observations | Reference |

|---|---|---|---|---|

| 3,4-dihydro-2H-pyran | Benzeneselenenyl chloride | 2-chloro-3-phenylseleno-tetrahydropyran (cis and trans) | Forms Markownikoff adducts; reaction is reversible. | researchgate.net |

| 3,4-dihydro-2H-pyran | Ethanesulfenyl chloride | trans-2-chloro-3-ethylthiotetrahydropyran | Product formation is temperature-dependent. | researchgate.net |

| 5-halo-3,4-dihydro-2H-pyran | Halogen, Sodium methoxide | 3,3-dihalo-2-methoxytetrahydropyran | Provides a route to dihalogenated tetrahydropyrans. | doi.org |

The double bond of dihydropyrans can be oxidized to form epoxides, which are versatile intermediates for further functionalization. The epoxidation of dihydropyrans is a crucial step in the synthesis of various substituted tetrahydropyrans. rsc.org These epoxides can then undergo ring-opening reactions to introduce new stereocenters. For example, 2-aryl-substituted dihydropyrans can be epoxidized and subsequently opened with O-nucleophiles to form trans-diaxial or trans-diequatorially substituted tetrahydropyrans, depending on the reaction conditions and the stereochemistry of the starting epoxide. rsc.org

Furthermore, the oxidation of certain dihydropyran derivatives can lead to ring-opening products. For instance, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is oxidized to 5-hydroxyl-6-methyl-2H-pyran-3,4-dione, which can isomerize and undergo further oxidation, leading to ring-opened ketones and acids. nih.gov While not directly involving this compound, this illustrates a potential reaction pathway for oxidized dihydropyran systems.

Ring-Opening Reactions of Epoxide Derivatives Related to Dihydropyrans

Epoxides derived from this compound are valuable synthetic intermediates. Their ring-opening reactions allow for the stereospecific introduction of nucleophiles, leading to a variety of functionalized tetrahydropyran (B127337) derivatives. The regioselectivity of these reactions is a critical aspect that can be controlled through various strategies.

The regioselectivity of the ring-opening of epoxides can be influenced by the presence of nearby functional groups that can chelate to a Lewis acid or the incoming nucleophile. This chelation can direct the nucleophile to a specific carbon of the epoxide ring. The environment of the reaction, including the choice of Lewis acid catalyst, solvent, temperature, and stoichiometry, plays a pivotal role in dictating the efficiency and selectivity of the epoxide ring-opening. chemrxiv.org By carefully tuning these environmental factors, it is possible to override the intrinsic selectivity of the epoxide and control the regioisomeric outcome of the reaction. chemrxiv.org

In the case of dihydropyran oxides, the substituent at the 2-position can act as an anchor group, adopting an equatorial configuration. rsc.org The cleavage of the epoxide can then lead to the selective formation of either trans-diaxial or trans-diequatorial products. rsc.org The formation of trans-diequatorial products can occur through a sequential epoxide opening and anomerization mechanism. rsc.org This control over the regiochemistry is essential for the synthesis of specific stereoisomers of deoxy-aryl-C-glycosides and other complex molecules. rsc.org

| Factor | Influence on Regioselectivity | Example/Observation | Reference |

|---|---|---|---|

| Chelating Groups | Directs the nucleophile to a specific carbon of the epoxide. | The substituent at the C-2 position of the dihydropyran ring can act as a chelating group. | rsc.org |

| Lewis Acid Catalyst | Activates the epoxide and can participate in chelation. | Different Lewis acids can favor different regioisomers. | chemrxiv.org |

| Solvent | Can influence the stability of charged intermediates and the solvation of the nucleophile. | Polar vs. nonpolar solvents can alter the reaction outcome. | chemrxiv.org |

| Temperature | Can affect the kinetic vs. thermodynamic control of the reaction. | Lower temperatures may favor one regioisomer over another. | chemrxiv.org |

Derivatization at Diverse Positions of the Pyran Ring

Beyond the double bond, other positions on the pyran ring of this compound can be functionalized. This allows for the synthesis of a wide range of derivatives, including important classes of compounds like C- and N-nucleosides.

Formyl glycals, which can be derived from dihydropyrans, are versatile intermediates for the synthesis of C- and N-nucleosides. nih.gov The presence of both electron-donating and electron-withdrawing groups in formyl sugars makes them highly susceptible to nucleophilic attack. nih.gov For example, formyl-bearing sugars can react with dinucleophiles like cyanoethylhydrazine in refluxing ethanol (B145695) to produce pyrazole-acyclo-C-nucleosides. nih.gov This reaction is presumed to proceed via a nucleophilic attack of the hydrazine (B178648) at C-1, leading to ring opening of the glycal, followed by cyclization involving the formyl group. nih.gov

This strategy has been utilized to synthesize a diverse range of C-nucleosides by reacting formyl glycals with various N,N-dinucleophiles. nih.gov These synthetic nucleoside analogs have shown potential as antiviral, bacterial, and fungal agents. nih.gov The ability to functionalize the dihydropyran scaffold in this manner opens up avenues for the creation of novel nucleoside analogs with potential therapeutic applications.

Formation of Fused Heterocyclic Systems (e.g., Benzimidazoles, Pyridinones, Oxazepinones)

The dihydropyran moiety can serve as a foundational structure for the synthesis of more complex, fused heterocyclic systems. While direct examples starting from this compound are not extensively documented in the reviewed literature, established synthetic protocols for constructing benzimidazoles, pyridinones, and oxazepinones from analogous structures highlight the potential pathways for functionalizing the dihydropyran scaffold.

Benzimidazoles: The most common route to benzimidazole (B57391) synthesis involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under dehydrating conditions, or with an aldehyde followed by an oxidative cyclization. nih.govrsc.orgscispace.com The synthesis can be facilitated by various catalysts, including Lewis acids, inorganic clays, or mineral acids, and can also be promoted by microwave irradiation. scispace.comijarsct.co.in For a dihydropyran derivative to be a precursor, it would need to be functionalized with a suitable carboxylic acid or aldehyde group that can react with o-phenylenediamine.

Pyridinones: 3,4-Dihydro-2(1H)-pyridones are significant heterocyclic compounds often synthesized via multicomponent reactions. nih.govresearchgate.net One established method involves the reaction of an aromatic aldehyde, a β-keto-ester like ethyl acetoacetate, and cyanoacetamide in the presence of a catalyst. nih.gov Another approach involves a four-component reaction between arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones to selectively form dihydropyridinone derivatives. acs.org The synthesis of these structures often relies on Michael additions followed by cyclization. nih.govacs.org

Oxazepinones: The synthesis of seven-membered heterocyclic rings like oxazepines can be achieved through various strategies, including cycloaddition reactions. researchgate.net For instance, new 1,3-oxazepine-4,7-dione derivatives have been synthesized via a [2+5] cycloaddition reaction involving Schiff bases and phthalic anhydride (B1165640). researchgate.net Another route involves the reaction of chalcone (B49325) precursors with 2-aminophenol (B121084) to yield oxazepine derivatives. sjpas.com A series of annulated oxazepine derivatives have also been synthesized through the photoreaction of phthalimide (B116566) derivatives with an alkene. nih.gov

The following table summarizes general synthetic strategies for these fused heterocyclic systems, which could be adapted for dihydropyran-based precursors.

| Heterocyclic System | General Precursors | Reaction Type |

| Benzimidazoles | o-Phenylenediamines, Aldehydes/Carboxylic acids | Condensation/Oxidative Cyclization |

| Pyridinones | Aldehydes, β-Keto-esters, Amines/Ammonia sources | Multicomponent Reaction |

| Oxazepinones | Schiff bases, Anhydrides; Chalcones, 2-Aminophenol | Cycloaddition/Condensation |

Introduction of Halogenated Substituents

The introduction of halogen atoms onto the 3,4-dihydro-2H-pyran ring can provide valuable handles for further synthetic transformations, such as cross-coupling reactions. The double bond in the dihydropyran ring is susceptible to electrophilic addition, which is the primary pathway for halogenation.

Bromination: The bromination of 2,3-dihydropyran has been studied, and the reaction is highly dependent on the solvent used. acs.org The reaction of dihydropyran with bromine in acetic acid has also been investigated. acs.org N-bromosuccinimide (NBS) is a commonly used reagent for the bromination of the methyl groups in 1,4-dihydropyridines, a related class of heterocycles. nih.gov For the halogenation of 2H-pyrans, N-iodosuccinimide (NIS) and NBS have been utilized with DABCO as a catalyst. nih.gov The reaction of 5-halo-3,4-dihydro-2H-pyran with a halogen and sodium methoxide can yield a 3,3-dihalo-2-methoxytetrahydropyran. doi.org

Chlorination: The chlorination of tetrahydropyran can produce chlorinated derivatives, indicating that similar reactions on dihydropyran are feasible. ontosight.ai

The table below outlines various reagents and conditions used for the halogenation of dihydropyran and related heterocyclic systems.

| Halogenation Reaction | Substrate | Reagent(s) | Solvent | Key Findings |

| Bromination | 2,3-Dihydropyran | Bromine | Various (e.g., CCl₄, Acetic Acid) | Solvent choice is critical for controlling the reaction. acs.org |

| Bromination | 1,4-Dihydropyridines | N-Bromosuccinimide (NBS) | Methanol | Effective for brominating methyl groups on the ring. nih.gov |

| Halogenation | Propargyl Alcohols | N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS), DABCO | Not specified | Generates halogenated 2H-pyrans. nih.gov |

| Dihalogenation | 5-Halo-3,4-dihydro-2H-pyran | Halogen, Sodium Methoxide | Not specified | Forms 3,3-dihalo-2-methoxytetrahydropyran. doi.org |

Reactivity of Protected Hydroxyl Groups and Their Selective Deprotection

The benzyloxymethyl group in the title compound contains a benzyl (B1604629) ether, which serves as a protecting group for the primary hydroxyl function. The removal of this benzyl group is a key step in many synthetic sequences to unmask the alcohol for further reactions. Hydrogenolysis is the most common method for cleaving benzyl ethers. ambeed.com

This process typically involves the use of a palladium or platinum catalyst with a hydrogen source. ambeed.comjk-sci.com The reaction cleaves the C-O bond of the benzyl group, yielding the free alcohol and toluene (B28343) as a byproduct. jk-sci.comacsgcipr.org

Catalytic Transfer Hydrogenolysis: An alternative to using gaseous hydrogen (H₂) is catalytic transfer hydrogenolysis (CTH). This method employs a hydrogen donor molecule, such as 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate, in the presence of a catalyst like palladium on carbon (Pd/C). iucr.orgacsgcipr.org CTH can be advantageous for its milder conditions and avoidance of handling flammable H₂ gas. acsgcipr.orgacsgcipr.org The choice of solvent can significantly impact the reaction; for instance, changing from a toluene/water system to tetrahydrofuran/water can lead to rapid hydrogenolysis of previously inert benzyl ethers. iucr.org

Selective Deprotection: Achieving selective deprotection is crucial in complex molecules with multiple sensitive functional groups. For example, selective hydrogenolysis of a benzyl ether in the presence of an aromatic chlorine atom can be achieved by carefully selecting the palladium catalyst and reaction conditions. nacatsoc.orgresearchgate.net The addition of certain reagents, such as ammonia, pyridine, or ammonium acetate, has been shown to suppress the hydrogenolysis of benzyl ethers, allowing for the selective reduction of other functional groups like alkenes. sciforum.net Other reagents, like diisobutylaluminum hydride (DIBAL), have also been used for selective debenzylation, with the outcome influenced by other protecting groups on the molecule. beilstein-journals.orgnih.gov Conversely, methods exist for the selective deprotection of benzyl ethers in the presence of more labile groups like p-methoxybenzyl (PMB) ethers under reductive conditions. colab.wsresearchgate.net

The following table summarizes various conditions for the deprotection of benzyl ethers.

| Deprotection Method | Catalyst | Hydrogen Source/Reagent | Solvent | Key Features & Selectivity |

| Catalytic Hydrogenolysis | Pd/C, Pt | H₂ gas | EtOH, MeOH, THF | General method for benzyl ether cleavage. jk-sci.com |

| Catalytic Transfer Hydrogenolysis | Pd/C, Palladium black | 1,4-Cyclohexadiene | Toluene/Water or THF/Water | Avoids H₂ gas; solvent choice is critical for reactivity. iucr.orgacsgcipr.org |

| Selective Reductive Deprotection | LiDBB (Lithium di-tert-butylbiphenylide) | - | Not specified | Allows deprotection of benzyl ethers in the presence of PMB ethers. researchgate.net |

| Selective Debenzylation | DIBAL | - | Toluene | Selectivity is directed by other functional groups on the substrate. nih.gov |

| Suppressed Debenzylation | Pd/C | NaBH₄, CH₃CO₂H | Not specified | Allows hydrogenation of alkenes without cleaving benzyl ethers. sciforum.net |

Spectroscopic and Advanced Characterization Techniques for 2 Benzyloxymethyl 3,4 Dihydro 2h Pyran Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including dihydropyran derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton NMR (¹H NMR) is fundamental for determining the structure of 2-(benzyloxymethyl)-3,4-dihydro-2H-pyran analogues. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

In a typical ¹H NMR spectrum of a this compound analogue, distinct signals corresponding to the protons of the dihydropyran ring, the benzyloxymethyl group, and any other substituents can be identified.

Dihydropyran Ring Protons: The olefinic protons on the C=C double bond of the dihydropyran ring typically appear in the downfield region. The protons on the saturated carbons of the ring (at positions 2, 3, and 4) show complex splitting patterns due to coupling with neighboring protons.

Benzyloxymethyl Group Protons: The aromatic protons of the benzyl (B1604629) group usually appear as a multiplet in the range of δ 7.2-7.4 ppm. The two methylene (B1212753) protons (-O-CH₂-Ph and -CH-CH₂-O-) exhibit characteristic signals, with their chemical shifts influenced by the adjacent oxygen atoms.

Connectivity: The connectivity of protons is established through the analysis of spin-spin coupling constants (J-values), which reveals which protons are adjacent to one another. youtube.com

Below is a table summarizing typical ¹H NMR chemical shifts for protons in compounds analogous to this compound.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Benzyl C₆H₅) | 7.20 - 7.45 | Multiplet (m) |

| Olefinic (Pyran C=CH) | ~6.40 | Doublet (d) |

| Olefinic (Pyran CH=C) | ~4.60 | Doublet (d) |

| Benzyl Methylene (O-CH₂-Ph) | 4.50 - 4.80 | Singlet (s) or AB quartet |

| Pyran Acetal (B89532) (O-CH-C) | 4.00 - 4.20 | Multiplet (m) |

| Pyran Methylene (CH₂-O-Bn) | 3.50 - 3.80 | Multiplet (m) |

| Pyran Aliphatic (CH₂) | 1.80 - 2.20 | Multiplet (m) |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed picture of the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and analysis of the carbon framework.

For this compound analogues, the ¹³C NMR spectrum reveals key structural features:

Aromatic Carbons: The carbons of the benzyl ring typically resonate in the δ 127-138 ppm region.

Olefinic Carbons: The sp²-hybridized carbons of the dihydropyran ring's double bond are found further downfield compared to the saturated carbons.

Acetal Carbon: The carbon at position 2 of the pyran ring (C-O-C) has a characteristic chemical shift, often in the δ 95-105 ppm range.

Aliphatic Carbons: The sp³-hybridized carbons, including the methylene carbons of the pyran ring and the benzyloxymethyl group, appear in the upfield region of the spectrum.

The following table presents typical ¹³C NMR chemical shifts observed for key carbons in analogues of this compound.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Quaternary (Benzyl C-CH₂) | ~138 |

| Aromatic (Benzyl CH) | 127 - 129 |

| Olefinic (Pyran C=CH) | ~145 |

| Olefinic (Pyran CH=C) | ~100 |

| Pyran Acetal (O-CH-C) | ~75 |

| Benzyl Methylene (O-CH₂-Ph) | ~73 |

| Pyran Methylene (CH₂-O-Bn) | ~70 |

| Pyran Aliphatic (CH₂) | 20 - 30 |

While 1D NMR spectra provide essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all signals and confirming the complex connectivity and stereochemistry of these molecules. usm.my

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum connect coupled protons, allowing for the mapping of proton-proton networks within the dihydropyran ring and side chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique is invaluable for definitively assigning carbon signals based on their attached, and often more easily assigned, protons. youtube.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion, a critical step in confirming the identity of a newly synthesized compound or an isolated natural product. researchgate.net For instance, HRMS can easily distinguish between two compounds that have the same nominal mass but different elemental compositions.

The table below shows the calculated exact masses for several this compound analogues, which would be confirmed by HRMS analysis.

| Compound Analogue | Molecular Formula | Calculated Exact Mass (Da) | Common Adduct ([M+H]⁺) |

|---|---|---|---|

| This compound | C₁₃H₁₆O₂ | 204.11503 | 205.12231 |

| 2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-3,4-diol matrix-fine-chemicals.com | C₁₃H₁₆O₄ | 236.10486 | 237.11214 |

| 2-(phenylmethoxymethyl)-2,3-dihydropyran-4-one uni.lu | C₁₃H₁₄O₃ | 218.09429 | 219.10157 |

| (2R,3S,4R)-3,4-bis(benzyloxy)-2-((benzyloxy)methyl)-3,4-dihydro-2H-pyran achemblock.com | C₂₇H₂₈O₄ | 416.19876 | 417.20604 |

The choice of ionization technique is crucial in mass spectrometry as it determines the nature and extent of ion formation and fragmentation. For dihydropyran analogues, soft ionization techniques are often preferred to obtain clear molecular ion information.

Electrospray Ionization (ESI): ESI is a very soft ionization method that is particularly well-suited for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. uvic.ca This allows for the straightforward determination of the molecular weight. ESI can be coupled with tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented to provide detailed structural information. researchgate.net

Chemical Ionization (CI): CI is another soft ionization technique that results in less fragmentation than Electron Ionization (EI). It produces a quasi-molecular ion (e.g., [M+H]⁺), which is useful for confirming the molecular weight of the analyte.

In contrast, harder ionization techniques like Electron Ionization (EI) can be used to induce characteristic fragmentation patterns that serve as a "fingerprint" for the molecule, aiding in structural confirmation by analyzing the resulting fragment ions. nist.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the dual purpose of separating components within a mixture and confirming the identity and purity of the target compound. In the analysis of this compound analogues, reverse-phase High-Performance Liquid Chromatography (HPLC) is commonly the separation method of choice. This technique is often coupled with a mass spectrometer, which provides crucial information about the molecular weight of the analyte.

A typical LC-MS analysis for a dihydropyran derivative might employ a C18 column and a gradient elution system. For instance, a mobile phase starting with a higher proportion of water (often with a small amount of formic acid to improve peak shape and ionization) and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) allows for the effective separation of the nonpolar pyran product from more polar impurities or starting materials.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used soft ionization technique that generates intact molecular ions, allowing for the determination of the molecular weight. The mass spectrum will exhibit a peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), which should match the calculated molecular weight of the target this compound analogue. High-resolution mass spectrometry (HRMS) can further provide a highly accurate mass measurement, which can be used to determine the elemental composition, thus confirming the molecular formula with a high degree of confidence.

Below is a hypothetical data table illustrating the kind of information that can be obtained from an LC-MS analysis of a this compound analogue.

| Parameter | Value |

| Chromatographic Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 3 µL |

| Retention Time (tR) | Varies based on specific analogue |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Observed m/z [M+H]⁺ | Corresponds to the calculated molecular weight + 1.0078 |

| Observed m/z [M+Na]⁺ | Corresponds to the calculated molecular weight + 22.9898 |

This table is illustrative and specific parameters may vary depending on the exact analogue and instrumentation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can confirm the presence of key structural features within the synthesized this compound analogues.

The IR spectrum of a typical this compound analogue would display a combination of characteristic absorption bands that confirm its structure. The presence of the benzylic and pyran ether linkages is confirmed by C-O stretching vibrations. The double bond within the dihydropyran ring gives rise to a C=C stretching absorption, and the associated vinylic C-H bonds will also have a characteristic stretching frequency. The aromatic ring from the benzyl group will show characteristic C-H and C=C stretching vibrations. Finally, the aliphatic C-H bonds of the pyran ring will be evident in the spectrum.

The following table summarizes the expected key IR absorption bands for a this compound analogue.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |

| Vinylic =C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Medium to Strong |

| C=C (alkene in pyran ring) | Stretch | 1680-1640 | Medium, Variable |

| C=C (aromatic) | Stretch | 1600-1450 | Medium to Weak |

| C-O (ether) | Stretch | 1260-1000 | Strong |

This table provides a general range for the expected absorptions. The exact positions can be influenced by the specific substitution pattern of the analogue.

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

The dihydropyran ring in such compounds typically adopts a non-planar conformation, often described as a distorted half-boat or sofa conformation. nih.gov XRD analysis can precisely define this conformation and the relative stereochemistry of the substituents on the ring. For chiral analogues, XRD can be used to determine the absolute configuration, especially when a heavy atom is present in the structure.

The data obtained from an XRD experiment includes the unit cell dimensions, space group, and the atomic coordinates of all atoms in the molecule. This information is invaluable for confirming the connectivity and stereochemistry of newly synthesized compounds.

Below is a representative table of crystallographic data that might be obtained for a crystalline derivative of this compound.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.091 |

| b (Å) | 8.288 |

| c (Å) | 17.840 |

| β (°) ** | 106.34 |

| Volume (ų) | 1715.2 |

| Z | 4 |

| Calculated Density (g/cm³) ** | 1.356 |

| Final R indices [I > 2σ(I)] | R₁ = 0.050 |

This data is based on a published crystal structure of a dihydropyran derivative and serves as an example. up.edu

Chromatographic Techniques for Separation and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and indispensable tool for monitoring the progress of a chemical reaction. In the synthesis of this compound analogues, TLC is used to track the consumption of starting materials and the formation of the desired product. By spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate and eluting it with an appropriate solvent system, the components of the mixture are separated based on their polarity.

The choice of eluent is crucial for achieving good separation. A common solvent system for these relatively nonpolar compounds is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to achieve a retention factor (Rf) for the product that is typically between 0.2 and 0.4. The spots on the TLC plate can be visualized under UV light if the compounds are UV-active, or by staining with a suitable reagent like potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate.

| Eluent System (v/v) | Typical Application |

| Hexane : Ethyl Acetate (9:1) | For less polar analogues |

| Hexane : Ethyl Acetate (4:1) | General purpose |

| Hexane : Ethyl Acetate (1:1) | For more polar analogues |

| Dichloromethane : Methanol (95:5) | For purification of more polar byproducts |

Once the reaction is complete, as indicated by TLC, the crude product is typically purified using column chromatography. This technique works on the same principle as TLC but on a larger scale, allowing for the isolation of the desired compound in a pure form. The crude mixture is loaded onto a column packed with a stationary phase, most commonly silica gel, and a solvent system (eluent) is passed through the column to separate the components.

The choice of eluent for column chromatography is often guided by the TLC analysis. A solvent system that gives a good separation and an appropriate Rf value on the TLC plate is a good starting point for the column. By collecting the eluent in fractions and analyzing them by TLC, the fractions containing the pure product can be identified, combined, and the solvent evaporated to yield the purified this compound analogue. For difficult separations, a gradient elution, where the polarity of the solvent system is gradually increased during the chromatography, can be employed. rochester.edu

| Chromatographic Method | Stationary Phase | Common Eluent Systems |

| Flash Column Chromatography | Silica Gel (40-63 µm) | Hexane/Ethyl Acetate, Dichloromethane/Methanol |

| Preparative HPLC | C18 Silica Gel | Water/Acetonitrile, Water/Methanol |

Theoretical Spectroscopic Predictions and Their Validation

In conjunction with experimental techniques, computational chemistry provides a powerful means to predict and validate spectroscopic data. Density Functional Theory (DFT) is a widely used method to calculate the geometric and electronic structure of molecules, from which various spectroscopic properties can be predicted. scifiniti.comphyschemres.org

For this compound analogues, DFT calculations can be used to predict their infrared spectra. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This calculated spectrum can then be compared with the experimental spectrum. A good correlation between the two provides strong evidence for the proposed structure. Theoretical calculations can also help in the assignment of specific absorption bands to particular vibrational modes within the molecule, which can sometimes be challenging to do from the experimental spectrum alone. scifiniti.comphyschemres.org

The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. For example, the B3LYP functional with a 6-311G basis set is a common choice that often provides a good balance between accuracy and computational cost. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the calculations.

The comparison of theoretical and experimental data is a critical step in the comprehensive characterization of new molecules. When experimental data aligns well with theoretical predictions, it provides a high level of confidence in the structural assignment.

| Spectroscopic Data | Experimental Value | Theoretical (DFT) Value |

| C=C Stretch (cm⁻¹) | ~1650 | Correlates well after scaling |

| **C-O Stretch (cm⁻¹) ** | ~1100 | Correlates well after scaling |

| ¹H NMR Chemical Shift (ppm) | Varies | Can be predicted with good accuracy |

| ¹³C NMR Chemical Shift (ppm) | Varies | Can be predicted with good accuracy |

This table illustrates the principle of comparing experimental and theoretical data. The actual values would be specific to the analogue and the computational method used.

Computational and Theoretical Studies on 2 Benzyloxymethyl 3,4 Dihydro 2h Pyran Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, making it invaluable for elucidating reaction mechanisms and calculating the energy changes that occur during chemical transformations. For dihydropyran systems, DFT calculations have provided key insights into various reactions. organic-chemistry.org

One major area of study is the thermal decomposition of dihydropyran derivatives. A computational study on molecules like 3,6-dihydro-2H-pyran revealed that decomposition often proceeds through a concerted mechanism involving a six-membered cyclic transition state. mdpi.com DFT calculations, using functionals such as PBE0 with a 6-311+G(d,p) basis set, have been employed to determine kinetic and thermodynamic parameters, including activation free energy (ΔG‡) and activation energy (Ea). mdpi.com These studies show that substituents on the pyran ring can significantly influence the reaction energetics; for instance, methyl groups at the C2, C4, and C6 positions have been found to decrease the activation free energy of the decomposition reaction. mdpi.com

DFT is also extensively used to analyze cycloaddition reactions that form the dihydropyran ring, such as the hetero-Diels-Alder reaction. researchgate.net Calculations at the B3LYP/6-31G* level of theory can predict the feasibility and energetics of competing reaction pathways. researchgate.net For example, in the reaction of a diene with an aldehyde, DFT can compare the activation barriers of the desired homo-Diels-Alder pathway versus a competing hetero-Diels-Alder pathway. researchgate.net Such analyses often reveal that the hetero-Diels-Alder reaction, leading to a dihydropyran product, has a lower activation energy and is therefore kinetically favored. researchgate.net

The table below summarizes representative activation energies calculated for reactions involving the dihydropyran scaffold.

| Reaction Type | System | Computational Method | Calculated Activation Energy (Ea) |

| Thermal Decomposition | 3,6-dihydro-2H-pyran | PBE0/6-311+G(d,p) | 215 kJ·mol⁻¹ |

| Thermal Decomposition | 4-methyl-3,6-dihydro-2H-pyran | PBE0/6-311+G(d,p) | 218 kJ·mol⁻¹ |

| Thermal Decomposition | 2,6-dimethyl-3,6-dihydro-2H-pyran | PBE0/6-311+G(d,p) | 205 kJ·mol⁻¹ |

| Hetero-Diels-Alder | Methoxyethene + Dienal | B3LYP/6-31G | 23 kcal·mol⁻¹ (~96 kJ·mol⁻¹) |

| Homo-Diels-Alder | Methoxyethene + Dienal | B3LYP/6-31G | 30 kcal·mol⁻¹ (~126 kJ·mol⁻¹) |

This table presents data compiled from related studies on dihydropyran systems to illustrate typical energetic values. mdpi.comresearchgate.net

These theoretical calculations provide a detailed picture of the transition states, intermediates, and energy profiles of reactions, offering insights that are often difficult to obtain through experimental means alone. pku.edu.cn

Molecular Dynamics and Conformational Analysis of Pyran Ring Systems

The 3D structure and flexibility of the pyran ring in 2-(benzyloxymethyl)-3,4-dihydro-2H-pyran are critical to its reactivity and interactions. Conformational analysis, aided by molecular dynamics (MD) simulations and DFT calculations, reveals the most stable arrangements of the six-membered ring.

The dihydropyran ring, like other six-membered rings, is not planar. It adopts several non-planar conformations to relieve ring strain. The most common and stable conformations are chairs, boats, and skew-boats (or twist-boats). For the related saturated tetrahydropyran (B127337) (THP) ring, extensive ab initio and DFT studies have calculated the relative energies of these conformers. researchgate.net The chair conformation is consistently found to be the most stable, with the twist and boat forms being significantly higher in energy. researchgate.net The transition state for the chair-to-twist interconversion is approximately 11 kcal/mol higher in energy than the chair conformer. researchgate.net

MD simulations provide a dynamic picture of these conformational changes over time. nih.govrsc.org By simulating the movement of every atom in the molecule in a defined environment (like a solvent box), MD can explore the potential energy surface and determine the populations of different conformers. nih.govmdpi.com This approach is particularly useful for understanding how flexible side chains, such as the benzyloxymethyl group, influence the conformational preferences of the pyran ring.

For substituted pyranoid rings, such as those found in carbohydrates, DFT calculations are used to analyze the fine details of their geometry, including bond lengths, bond angles, and ring puckering parameters. nih.govbeilstein-archives.org The Cremer-Pople puckering parameters (Q, θ, and φ) are used to quantitatively describe the exact shape of the ring. Studies on halogenated pyran analogues show that even small changes in substituents can lead to measurable distortions in the chair conformation. nih.govbeilstein-archives.org For instance, bulky axial substituents can cause flattening of the ring. nih.gov

The table below shows typical relative energies for the fundamental conformations of the related tetrahydropyran ring, which serves as a model for the dihydropyran system.

| Conformation | Computational Method | Relative Energy (kcal/mol) |

| Chair | B3LYP/6-311G(d,p) | 0.00 (Reference) |

| 2,5-Twist | B3LYP/6-311G(d,p) | 5.84 - 5.95 |

| 1,4-Boat | B3LYP/6-311G(d,p) | 6.23 - 6.46 |

Data adapted from studies on tetrahydropyran. researchgate.net The energy differences highlight the strong preference for the chair conformation.

Computational Approaches to Reaction Selectivity and Stereochemical Outcomes

Computational chemistry is a vital tool for predicting and explaining the selectivity of chemical reactions, including regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed). rsc.org For reactions involving dihydropyrans, DFT calculations are frequently used to analyze the transition states leading to different products. The product that is formed fastest (the kinetic product) will proceed through the transition state with the lowest free energy of activation. rsc.org

A prime example is the hetero-Diels-Alder reaction, a common method for synthesizing dihydropyran rings. nih.gov When unsymmetrical dienes and dienophiles are used, multiple regioisomers can be formed. DFT studies can determine the activation energies for all possible pathways, thereby predicting the major regioisomer. nih.gov This selectivity is often explained by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants and the electronic and steric interactions in the transition states. ias.ac.in

Stereoselectivity (e.g., endo vs. exo selectivity in Diels-Alder reactions or diastereoselectivity in reactions involving existing chiral centers) is also successfully modeled. nih.govresearchgate.net Computational models can rationalize why a particular stereochemical outcome is favored. For example, in Lewis acid-catalyzed hetero-Diels-Alder reactions, calculations can model the coordination of the catalyst and its influence on the transition state geometry, which in turn dictates the stereochemistry of the product. nih.gov In some cases, factors like hydrogen bonding or specific Lewis acid-base interactions in the transition state can completely reverse the expected selectivity, and these effects can be accurately captured by high-level DFT calculations. rsc.orgnih.gov

The table below illustrates how computational methods can predict selectivity in a representative reaction.

| Reaction | Selectivity Type | Computational Finding | Predicted Outcome |

| Diels-Alder of o-quinone methide + methyl vinyl ether | Regioselectivity | ΔE‡(ortho) < ΔE‡(meta) | Ortho product favored |

| Diels-Alder of cyclopentadiene (B3395910) + dimethyl(vinyl)borane | Stereoselectivity | ΔΔG‡(exo-endo) = -4.62 kcal/mol | >99.9% Exo selectivity |

| Dimerization of ent-kaurane diterpenoid | Regioselectivity | A-ring enone is sterically less hindered than D-ring enone | Selective reaction at A-ring |

This table provides examples from computational studies on related cycloaddition reactions to demonstrate the predictive power of DFT for selectivity. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) and Pharmacophore Modeling for Pyran Derivatives

The pyran ring is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. nih.govnih.gov Computational methods are central to understanding and optimizing the therapeutic potential of these molecules.

Structure-Activity Relationship (SAR) studies investigate how changes in a molecule's chemical structure affect its biological activity. nih.gov For pyran derivatives, SAR analyses explore the impact of different substituents, their positions, and stereochemistry on the compound's potency and selectivity for a biological target. For example, in a series of benzo[a]pyrano[2,3-c]phenazine derivatives tested for antitumor activity, it was found that specific substituents on the pyran ring, such as a cyano group and a p-dimethylamino phenyl group, led to the highest potency against the HepG2 cancer cell line. nih.gov

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model can be generated in two primary ways:

Ligand-based: This method uses a set of known active molecules to find the common chemical features responsible for their activity. nih.gov

Structure-based: If the 3D structure of the biological target (like an enzyme or receptor) is known, the model can be built by analyzing the key interaction points within the binding site. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that match the model and are therefore likely to be active. This virtual screening approach accelerates the discovery of new drug candidates. nih.gov For pyran-based scaffolds, pharmacophore modeling helps rationalize observed SAR and guides the design of new derivatives with improved activity. nih.gov

The table below outlines key SAR findings and pharmacophoric features for different classes of biologically active pyran derivatives.

| Pyran Derivative Class | Biological Target/Activity | Key SAR / Pharmacophoric Features |

| Xanthones | Acetylcholinesterase Inhibition (Alzheimer's) | - N-alkylaminoalkoxy group at position 3 increases activity. nih.gov- A 3,4-fused pyran ring on the xanthone (B1684191) nucleus enhances activity. nih.gov |

| Benzo[a]pyrano[2,3-c]phenazines | Anticancer (HepG2 cells) | - Cyano (CN) group on the pyran ring is favorable.- p-Dimethylamino phenyl group on the pyran ring increases potency. nih.gov |

| General Pyrans | Anticancer | - The pyran scaffold offers multiple points for functionalization to optimize binding. researchgate.net |

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes

The imperative for environmentally benign chemical processes has spurred research into green synthetic routes for dihydropyran derivatives. Future efforts are directed at replacing traditional methods, which often rely on harsh catalysts or stoichiometric reagents, with more sustainable alternatives. Key areas of development include multicomponent reactions (MCRs), organocatalysis, and the use of eco-friendly solvents. rsc.orgfrontiersin.org

MCRs offer a highly convergent and atom-economical approach, allowing the one-pot synthesis of complex molecules like dihydropyrans from three or more starting materials. rsc.org Organocatalysis, utilizing small organic molecules instead of metal-based catalysts, presents a non-toxic and cost-effective strategy. nih.gov For instance, the synthesis of 2-amino-3-cyano-4-aryl-4H-pyrans has been achieved using urea (B33335) as an organocatalyst in an ethanol (B145695)/water solvent system, highlighting a protocol aligned with green chemistry principles. rsc.org Researchers are exploring adapting these principles to the synthesis of 2-(benzyloxymethyl)-3,4-dihydro-2H-pyran, potentially through a catalyzed reaction involving acrolein, benzyl (B1604629) alcohol, and a suitable coupling partner.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Dihydropyrans

| Feature | Conventional Methods | Green/Sustainable Methods |

|---|---|---|

| Catalysts | Often heavy metals, strong acids | Organocatalysts (e.g., urea, proline), biocatalysts, reusable solid acids rsc.orgmdpi.com |

| Solvents | Chlorinated hydrocarbons (e.g., DCM) | Water, ethanol, ionic liquids, or solvent-free conditions rsc.orgorganic-chemistry.org |

| Efficiency | Often multi-step, lower atom economy | One-pot multicomponent reactions, high atom economy rsc.org |

| Waste | Generation of stoichiometric byproducts | Minimal waste generation, catalysts often recyclable frontiersin.org |

Exploration of Novel Reactivity Patterns and Unconventional Functionalizations

Beyond its role as a protecting group or simple intermediate, the dihydropyran ring possesses latent reactivity that is ripe for exploration. Future research aims to uncover novel transformations and functionalizations of the this compound scaffold. The electron-rich double bond is a key site for reactivity, participating in reactions such as inverse-electron-demand hetero-Diels-Alder reactions and Prins-type cyclizations. organic-chemistry.orgmdpi.com

Recent studies on related dihydropyrans have demonstrated unexpected reaction pathways, such as the formation of highly functionalized dihydropyrans through addition-cyclization cascades instead of expected piperidines. nih.gov Another area of interest is the development of regioselective functionalization reactions. For example, directing group-controlled hydrosilylation could potentially be applied to selectively functionalize one part of the molecule while leaving the benzyloxymethyl group intact. acs.org The diastereoselective synthesis of complex pyran derivatives through unusual transformations, like the quasi-hydrolysis of a cyano group, further illustrates the potential for discovering new reactivity patterns. beilstein-journals.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, reproducibility, and scalability. bath.ac.ukbeilstein-journals.org Integrating the synthesis of this compound into these modern platforms is a key area for future development. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities while minimizing byproduct formation. beilstein-journals.org

Automated synthesis platforms can accelerate the optimization of reaction conditions and facilitate the rapid generation of derivative libraries for screening purposes. researchgate.net These systems can perform multi-step sequences without manual intervention, enabling the synthesis of complex targets derived from the initial dihydropyran scaffold. bath.ac.uk The development of robust flow and automated protocols for dihydropyran synthesis would represent a significant step towards more efficient and on-demand manufacturing of this important chemical building block.

Table 2: Potential Advantages of Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hot spots | Excellent, due to high surface-area-to-volume ratio |